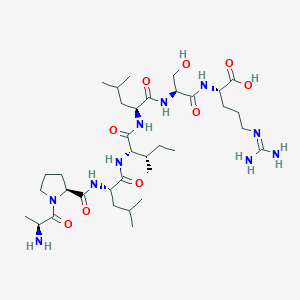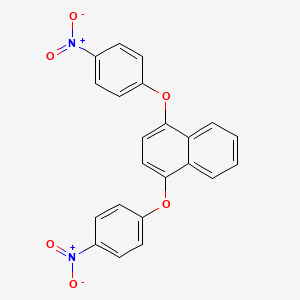
1,4-Bis(4-nitrophenoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It consists of a naphthalene core with two 4-nitrophenoxy groups attached at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(4-nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1,4-dihydroxynaphthalene with p-fluoronitrobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) . The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrazine and Pd/C in ethanol are commonly used for the reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or other electrophiles to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 1,4-Bis(4-aminophenoxy)naphthalene.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
科学研究应用
1,4-Bis(4-nitrophenoxy)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance polymers, such as polyimides, which are known for their excellent thermal stability and mechanical properties.
Organic Synthesis:
Electronics: Due to its aromatic structure, it may be explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,4-Bis(4-nitrophenoxy)naphthalene primarily involves its ability to undergo various chemical transformations. The nitro groups can be reduced to amino groups, which can then participate in further reactions, such as polymerization. The aromatic ether linkages provide flexibility and stability to the resulting polymers, making them suitable for high-performance applications .
相似化合物的比较
Similar Compounds
1,4-Bis(4-aminophenoxy)naphthalene: This compound is the reduced form of 1,4-Bis(4-nitrophenoxy)naphthalene and is used in the synthesis of polyimides.
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar in structure, this compound also features nitrophenoxy groups attached to an aromatic core and is used in the synthesis of high-performance polymers.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Its ability to form flexible and stable polymers makes it particularly valuable in materials science and industrial applications.
属性
CAS 编号 |
211446-28-5 |
|---|---|
分子式 |
C22H14N2O6 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
1,4-bis(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H |
InChI 键 |
WICRUAUCZOCNAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


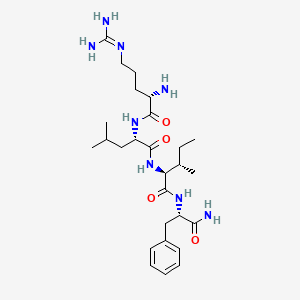
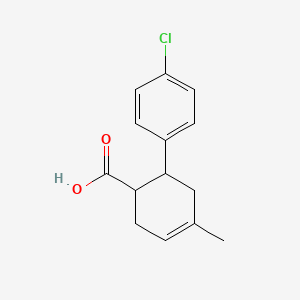

![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

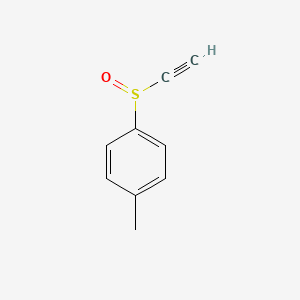


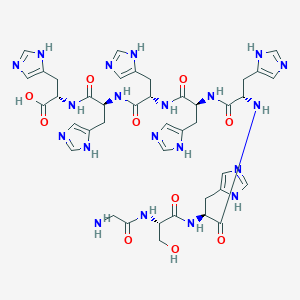

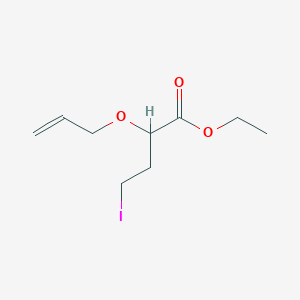
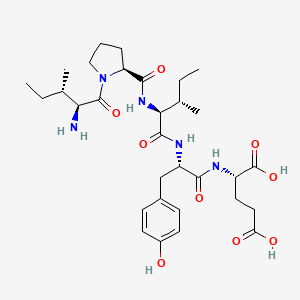
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
